The compound is synthesized from readily available precursors and is categorized as a secondary amine due to the presence of one nitrogen atom bonded to two carbon atoms. It has been studied for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The synthesis of 1-(Propan-2-yl)pyrrolidin-3-amine can be achieved through several methods, primarily involving the alkylation of pyrrolidine derivatives. One common synthetic route includes:
This method can be optimized by adjusting parameters such as temperature, reaction time, and solvent choice to improve yield and purity.
The molecular structure of 1-(Propan-2-yl)pyrrolidin-3-amine consists of a pyrrolidine ring with an isopropyl group attached to one of its nitrogen atoms. The structural representation can be visualized as follows:
The bond lengths and angles within the molecule can be analyzed using X-ray crystallography data when available, providing insights into electron distribution and molecular geometry.
1-(Propan-2-yl)pyrrolidin-3-amine can participate in various chemical reactions typical for amines:
These reactions are influenced by factors such as steric hindrance from the isopropyl group and electronic effects from the nitrogen atom.
Further pharmacological studies are required to elucidate specific pathways and interactions within biological systems.
The melting point, boiling point, and specific heat capacity are critical for practical applications but require empirical determination through experimental methods.
1-(Propan-2-yl)pyrrolidin-3-amine has potential applications in various fields:
1-(Propan-2-yl)pyrrolidin-3-amine serves as a versatile scaffold in hybrid molecule design for neurological conditions due to its stereochemical flexibility and ability to merge pharmacophoric elements. Hybrid compounds integrating this pyrrolidine core with bioactive fragments demonstrate enhanced blood-brain barrier permeability and multitarget engagement. The isopropyl group enhances lipophilicity (calculated log P ≈ 1.5-2.0), facilitating CNS penetration, while the amine group enables salt formation for improved solubility [4] [9].
Recent studies show that conjugation with thiophene moieties yields compounds with dual anticonvulsant and antinociceptive properties. For example, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione (Table 1) reduced seizure duration by 75% in MES tests and exhibited 60% writhing response inhibition at 50 mg/kg, outperforming reference drugs valproate and gabapentin [9]. Similarly, alaninamide-pyrrolidine hybrids demonstrated ED50 values of 12.1–34.9 mg/kg across maximal electroshock, 6 Hz, and neuropathic pain models, confirming synergistic effects [4].
Table 1: Bioactive Hybrids Incorporating Pyrrolidine Scaffolds
Compound | Structural Features | Biological Activities | Reference |
---|---|---|---|
KA-104 analogue | Phenylglycine-pyrrolidine hybrid | ED50 = 34.9 mg/kg (MES test) | [4] |
3-(3-methylthiophene)-pyrrolidinone | Thiophene-pyrrolidine-2,5-dione conjugate | 62.14 mg/kg ED50 (MES), 50% analgesia (hot plate) | [9] |
KJ-5 derivative | Acyclic acetamide-pyrrolidine | ED50 = 29.5 mg/kg (6 Hz 44 mA) | [4] |
Molecular dynamics simulations reveal that these hybrids adopt folded conformations enabling simultaneous engagement with voltage-gated ion channels and neurotransmitter transporters. The pyrrolidine core acts as a spatial linker, positioning the isopropyl group into hydrophobic binding pockets while the amine forms salt bridges with aspartate residues in neuronal targets [4] [9].
The 1-(propan-2-yl)pyrrolidin-3-amine scaffold accommodates strategic substitutions that modulate target selectivity and binding affinity. Key pharmacophoric elements include:
Structure-activity relationship (SAR) studies demonstrate that N-substitution with electron-deficient aryl groups boosts potency. Introducing 4-(3-trifluoromethylphenyl)piperazine increases TRPV1 affinity (Ki = 0.12 μM), while morpholinopropyl chains enhance sodium channel blockade (IC50 = 0.8 μM) [9]. Conversely, carbonyl incorporation at C2 (forming 2,5-diones) shifts activity toward calcium channel modulation, with ethosuximide-like derivatives reducing T-type currents by 80% at 100 μM [9].
Table 2: Impact of Substituents on Pharmacological Profiles
Position | Substituent | Target Affinity Shift | Potency Change |
---|---|---|---|
N1 | Morpholinopropyl | ↑ Voltage-gated Na+ channels | 3-fold ↑ vs. unsubstituted |
N1 | 4-(4-Fluorophenyl)piperazine | ↑ TRPV1 receptors | Ki = 0.18 μM |
C3 | 3-methylthiophene | ↑ GABA reuptake inhibition | IC50 ↓ 40% |
C2/C5 | Dicarbonyl (2,5-dione) | ↑ L-type Ca2+ channel blockade | Activity switch |
Quantum mechanical calculations confirm that electron-withdrawing groups at the para position of N-phenylpiperazines reduce the amine pKa by 1.5 units, optimizing membrane penetration while maintaining protonation state for target engagement [6] [9].
Pyrrolidine derivatives exhibit multimodal mechanisms that simultaneously regulate neuronal hyperexcitability and pain pathways:
Molecular docking reveals distinct binding poses for each target: In Nav1.7, the protonated amine forms hydrogen bonds with DEKA motif residues, while the isopropyl group inserts into the hydrophobic IVS6 pocket. For TRPV1, the pyrrolidine nitrogen coordinates with Arg557 via water-mediated hydrogen bonding, and fluorine atoms engage in halogen bonding with Tyr511 [4] [9].
Table 3: Multitarget Engagement of Pyrrolidine Derivatives
Molecular Target | Affinity/Inhibition | Biological Consequence | Validated Assay |
---|---|---|---|
Voltage-gated Na+ channels | IC50 0.8–2.5 μM | Reduced seizure spread and neuronal firing | Patch-clamp cortical neurons |
L-type Ca2+ channels | 42–65% inhibition at 50 μM | Attenuated glutamate release | FLIPR Calcium 4 assay |
GABA transporter GAT-1 | IC50 1.2 μM | Enhanced inhibitory neurotransmission | [3H]GABA uptake |
TRPV1 receptor | Ki 0.12–0.38 μM | Reduced neurogenic inflammation | Capsaicin displacement |
In vivo synergism is evidenced by compound 4’s suppression of both capsaicin-induced pain (85% at 30 mg/kg) and oxaliplatin-induced neuropathy, confirming dual antiepileptic and analgesic mechanisms. This correlates with reduced c-Fos expression in dorsal horn neurons and thalamic nuclei, indicating attenuated pain processing [4] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: